molecular formula C14H18ClFN2O3S B5886367 N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

Cat. No. B5886367
M. Wt: 348.8 g/mol
InChI Key: UIYOYONQHWSFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as CFTR(inh)-172, is a small molecule inhibitor that is widely used in scientific research. This compound is specifically designed to target the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating ion transport across cell membranes. CFTR(inh)-172 has been extensively studied for its ability to modulate CFTR function and its potential therapeutic applications in cystic fibrosis and other related diseases.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide(inh)-172 acts as a specific inhibitor of N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide by binding to a specific site on the protein and preventing its activation. This inhibition results in the reduction of ion transport across cell membranes, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide(inh)-172 has been shown to have various biochemical and physiological effects, including the inhibition of N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide-mediated chloride secretion in epithelial cells, the modulation of airway surface liquid volume, and the regulation of mucus viscosity. These effects have been extensively studied in various in vitro and in vivo models.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide(inh)-172 has several advantages as a research tool, including its high specificity and potency, its ability to inhibit N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide function in various cell types and tissues, and its compatibility with various experimental techniques. However, it also has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide(inh)-172 has opened up new avenues for research in the field of cystic fibrosis and related diseases. Some of the future directions for research include the development of more potent and specific N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide inhibitors, the identification of novel therapeutic targets for N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide modulation, and the evaluation of the efficacy and safety of N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide modulators in clinical trials.
In conclusion, N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide(inh)-172 is a valuable research tool that has contributed significantly to our understanding of N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide function and its potential therapeutic applications. Its use in scientific research will continue to advance our knowledge of cystic fibrosis and related diseases and pave the way for the development of new treatments.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide(inh)-172 involves several steps, including the reaction between 3-chloro-4-fluoroaniline and 2-oxo-2-(1-piperidinyl)ethylmethanesulfonate, followed by purification and characterization. The detailed synthesis method has been described in various research articles and patents.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide(inh)-172 has been widely used in scientific research to study the role of N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in various physiological and pathological processes. It has been used to investigate the molecular mechanisms underlying N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide dysfunction in cystic fibrosis and other related diseases, as well as to screen potential therapeutic compounds that can modulate N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide function.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O3S/c1-22(20,21)18(11-5-6-13(16)12(15)9-11)10-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYOYONQHWSFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide

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